molecular formula C19H16N6O B7167248 N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-carboxamide

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-carboxamide

Cat. No.: B7167248
M. Wt: 344.4 g/mol
InChI Key: MRPMDXJEWALUIK-UHFFFAOYSA-N
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Description

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-carboxamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a phenyl group, and a pyrazole carboxamide moiety, making it a subject of interest in both academic and industrial research.

Properties

IUPAC Name

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-24-13-20-18(23-24)14-6-5-7-15(12-14)21-19(26)17-10-11-25(22-17)16-8-3-2-4-9-16/h2-13H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPMDXJEWALUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC(=CC=C2)NC(=O)C3=NN(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1-methyl-1,2,4-triazole intermediate, which is then coupled with a phenyl-substituted pyrazole carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide bond through the use of coupling agents like carbodiimides.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of target proteins. The phenyl and pyrazole groups contribute to the compound’s binding affinity and specificity, enabling it to exert its biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-carboxylate
  • N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-thioamide

Uniqueness

Compared to similar compounds, N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1-phenylpyrazole-3-carboxamide exhibits unique properties due to the presence of the carboxamide group, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance and specific biological interactions.

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